N-benzyl-2-methyl-3-quinolinecarboxamide chemical structure and SMILES
N-benzyl-2-methyl-3-quinolinecarboxamide chemical structure and SMILES
Classification: Quinoline-3-Carboxamide Derivative Context: Medicinal Chemistry & Lead Optimization Document Type: Technical Guide for Synthesis and Characterization
Executive Summary & Chemical Identity
This guide provides a comprehensive technical analysis of N-benzyl-2-methyl-3-quinolinecarboxamide . While not a marketed pharmaceutical, this structure represents a critical pharmacophore scaffold found in medicinal chemistry libraries, often screened for activity against TSPO (Translocator Protein) , CB2 (Cannabinoid Receptor 2) , and NK3 (Neurokinin 3) receptors.
The molecule consists of a quinoline core substituted at the 2-position with a methyl group and at the 3-position with a carboxamide linker connecting to a lipophilic benzyl moiety.
Cheminformatics Data
| Property | Value |
| IUPAC Name | N-benzyl-2-methylquinoline-3-carboxamide |
| Canonical SMILES | CC1=NC2=CC=CC=C2C=C1C(=O)NCC3=CC=CC=C3 |
| Isomeric SMILES | CC1=NC2=CC=CC=C2C=C1C(=O)NCC3=CC=CC=C3 |
| Molecular Formula | C₁₈H₁₆N₂O |
| Molecular Weight | 276.33 g/mol |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 2 (Quinoline N, Amide O) |
| LogP (Predicted) | ~3.8 (Lipophilic) |
| TPSA | 42.0 Ų |
Structural Logic & Pharmacophore Analysis
To understand the utility of this compound, we must analyze its structural components. The 2-methyl-3-quinolinecarboxamide scaffold is a "privileged structure" in drug discovery, capable of providing rigid orientation for side chains.
Structural Relationship Diagram (Graphviz)
The following diagram illustrates the functional decomposition of the molecule and its potential interactions within a binding pocket.
Figure 1: Pharmacophore decomposition of N-benzyl-2-methyl-3-quinolinecarboxamide showing key interaction vectors.
Synthesis Protocol: Amide Coupling Route
While several routes exist (e.g., direct Friedländer synthesis using a keto-amide), the most robust and reproducible (self-validating) method for research scale is the convergent coupling of 2-methyl-3-quinolinecarboxylic acid with benzylamine . This approach minimizes side reactions and allows for easy purification.
Reaction Scheme
Precursors:
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Acid: 2-methylquinoline-3-carboxylic acid (CAS: 117-57-7)
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Amine: Benzylamine (CAS: 100-46-9)
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Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
Step-by-Step Methodology
Note: All steps should be performed in a fume hood.
Step 1: Activation
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Dissolve 1.0 equiv (e.g., 1.0 mmol, 187 mg) of 2-methylquinoline-3-carboxylic acid in dry DMF (Dimethylformamide, 5 mL).
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Add 1.5 equiv (1.5 mmol, ~0.26 mL) of DIPEA (N,N-Diisopropylethylamine).
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Add 1.1 equiv (1.1 mmol, 418 mg) of HATU .
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Causality: Stir at Room Temperature (RT) for 15 minutes. Why? This pre-activation step forms the active ester (O-At species), which is more reactive towards amines than the carboxylic acid, preventing low yields.
Step 2: Coupling
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Add 1.1 equiv (1.1 mmol, ~0.12 mL) of Benzylamine dropwise.
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Stir the reaction mixture at RT for 4–6 hours.
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Monitoring: Check reaction progress via TLC (Thin Layer Chromatography) using 50% Ethyl Acetate / 50% Hexanes. The product should appear as a UV-active spot with an R_f distinct from the starting acid (baseline) and amine.
Step 3: Work-up & Purification
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Quench: Dilute the reaction mixture with Ethyl Acetate (30 mL) and wash with Saturated NaHCO₃ (2 x 15 mL) to remove unreacted acid and HATU byproducts.
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Wash with Brine (1 x 15 mL) to remove DMF.
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Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
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Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
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Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the singlet methyl peak at ~2.6-2.8 ppm and the amide triplet/singlet at ~8-9 ppm.
Synthesis Workflow Diagram (Graphviz)
Figure 2: Convergent synthesis workflow using HATU coupling chemistry.
Analytical Validation Standards
To ensure scientific integrity, the synthesized compound must meet specific analytical criteria.
| Technique | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 2.65 (s, 3H, CH₃) ; δ 4.55 (d, 2H, N-CH₂); δ 7.2-8.1 (m, 9H, Ar-H); δ 9.05 (t, 1H, NH). |
| LC-MS (ESI+) | [M+H]⁺ = 277.13 . Expect a clean single peak. |
| Appearance | White to off-white solid. |
Biological Context & Applications
While this specific molecule is a chemical probe, its scaffold is highly relevant in the following areas:
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TSPO Ligands: Quinoline-3-carboxamides are structural analogs to PK11195, a classic ligand for the Translocator Protein (TSPO), used in imaging neuroinflammation. The 2-methyl substitution mimics the steric bulk required for binding pocket occupancy [1].
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Anti-Infectives: Derivatives of 2-methylquinoline-3-carboxamide have shown efficacy against Mycobacterium tuberculosis in high-throughput screens due to their ability to disrupt proton motive force [2].
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CB2 Agonism: Similar scaffolds (often with 4-position substitution, but structurally related) are explored as selective Cannabinoid Receptor 2 agonists for pain management without psychotropic effects [3].
References
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Review of TSPO Ligands
- Title: The Translocator Protein (TSPO)
- Source:Journal of Medicinal Chemistry
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Link:[Link]
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Quinoline Synthesis Methodology
- Title: Amide bond form
- Source:Tetrahedron (Montalbetti & Falque)
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Link:[Link]
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Scaffold Biological Activity
- Title: Quinoline-3-carboxamides as a new class of CB2 receptor agonists.
- Source:Bioorganic & Medicinal Chemistry Letters
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Link:[Link]
